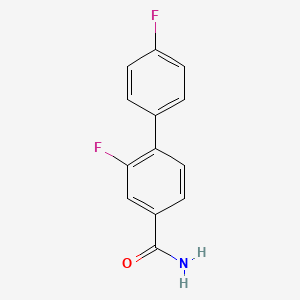
4',2-Difluorobiphenyl-4-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as 4-(2′,4′-difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amines, has been reported . These compounds were synthesized using a Claisen-Schmidt condensation method . The structures of the synthesized compounds were characterized by elemental analysis, IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structure of 4’,2-Difluorobiphenyl-4-carboxamide has been analyzed using various spectroscopic techniques . The spectral analysis is fully consistent with the given structures . In several cases, the tentative assignments made by analysis of 1H NMR and 13C NMR spectra were verified by analysis of the 1H-13C COSY spectra .Applications De Recherche Scientifique
Crop Protection
4’,2-Difluorobiphenyl-4-carboxamide: derivatives have been explored for their potential use in crop protection. Researchers have synthesized novel anthranilic diamides with sulfilimine and sulfoximine functionalities, which showed promising results as insecticides . The N-trifluoroacetyl sulfilimine moiety, in particular, has been identified as a potential structural scaffold for new crop-protecting agents due to its efficacy against insects resistant to ryanodine modulator insecticides .
Antimicrobial Activity
Compounds containing the 4’,2-Difluorobiphenyl-4-carboxamide structure have been evaluated for their ability to inhibit various bacterial and fungal strains. Synthesized derivatives were tested against Gram-positive and Gram-negative bacteria, as well as fungi, and showed inhibitory effects. This suggests potential applications in developing new antimicrobial agents .
Cytotoxicity Studies
The cytotoxicity of 4’,2-Difluorobiphenyl-4-carboxamide derivatives has been investigated using the MTT assay against the Hep-2 cell line. These studies are crucial for understanding the safety profile of new compounds and their potential use in medical applications, such as cancer treatment .
Molecular Docking Studies
Molecular docking studies have been conducted with 4’,2-Difluorobiphenyl-4-carboxamide derivatives to understand their binding interactions with target proteins. This research is significant for drug design and discovery, providing insights into the molecular mechanisms of action .
Antifungal and Insecticidal Activities
A series of derivatives containing the 4’,2-Difluorobiphenyl-4-carboxamide moiety were designed and synthesized, and their antifungal and insecticidal activities were evaluated. These studies contribute to the development of new fungicides and insecticides with improved efficacy .
ADME Properties Enhancement
The incorporation of the 4’,2-Difluorobiphenyl-4-carboxamide structure into compounds has been reported to enhance their absorption, distribution, metabolism, and excretion (ADME) properties. This is particularly important for the pharmacokinetics of drugs, ensuring better bioavailability and therapeutic effectiveness .
Propriétés
IUPAC Name |
3-fluoro-4-(4-fluorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-10-4-1-8(2-5-10)11-6-3-9(13(16)17)7-12(11)15/h1-7H,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFORKFBNRGVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-Methoxy-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1453397.png)
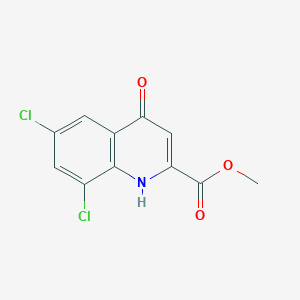

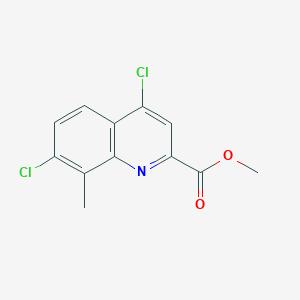


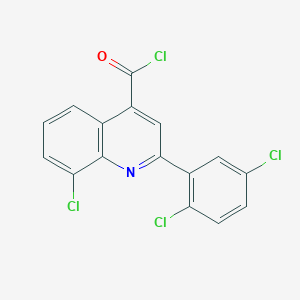

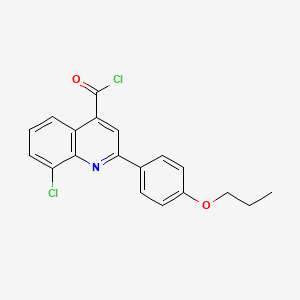
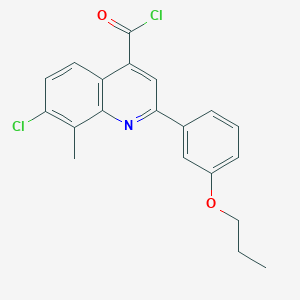

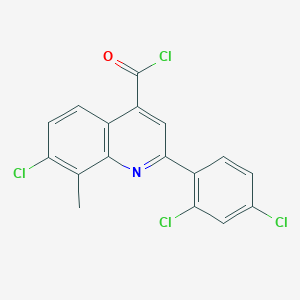
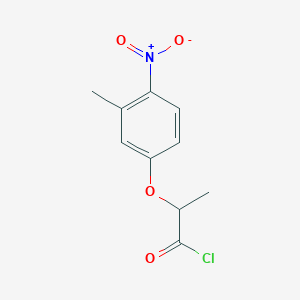
![2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453418.png)